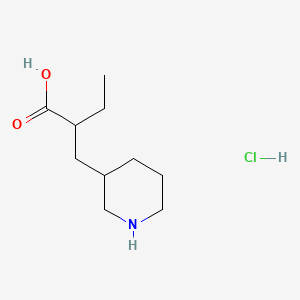
2-(3-Piperidylmethyl)butanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Piperidylmethyl)butanoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidylmethyl)butanoic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-piperidylmethyl bromide with butanoic acid under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
2-(3-Piperidylmethyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
2-(3-Piperidylmethyl)butanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(3-Piperidylmethyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
相似化合物的比较
Similar Compounds
- 2-(3-Piperidylmethyl)propanoic acid;hydrochloride
- 2-(3-Piperidylmethyl)pentanoic acid;hydrochloride
- 2-(3-Piperidylmethyl)hexanoic acid;hydrochloride
Uniqueness
2-(3-Piperidylmethyl)butanoic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine moiety is crucial for its interaction with biological targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
2-(piperidin-3-ylmethyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-9(10(12)13)6-8-4-3-5-11-7-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |
InChI 键 |
XAAZTYOHGNLXRU-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CCCNC1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















